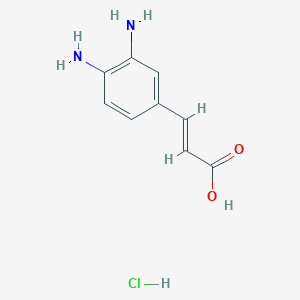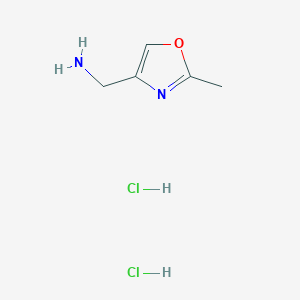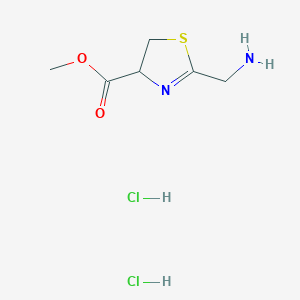(trifluoromethyl)-lambda6-sulfanone CAS No. 2649055-23-0](/img/structure/B6600420.png)
[(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorosulfonylimino(phenyl)(trifluoromethyl)-lambda6-sulfanone, also known as lambda6-sulfanone, is a synthetic organic compound with a range of applications in scientific research. It is a highly reactive compound with a wide range of potential uses, including as an initiator for radical polymerization, a reagent for organic synthesis, and a catalyst for various reactions. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.
Mechanism of Action
The mechanism of action of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is not fully understood. However, it is known to act as a radical initiator, with the reaction of the sulfonyl group and the imino group leading to the formation of a radical species. This radical species can then initiate a radical polymerization reaction, or a catalytic reaction, depending on the conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone are not well understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes. In addition, it has been suggested that [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone may have an effect on the regulation of the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone in laboratory experiments is its reactivity. It is a highly reactive compound, which makes it useful for a variety of reactions. Additionally, it is relatively easy to obtain and store, and has a relatively low cost. However, it is important to note that [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is a highly toxic compound, and should be handled with care. In addition, its reactivity means that it can be difficult to control the reaction conditions, and the reaction can easily go out of control.
Future Directions
The potential future directions for the use of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone are numerous. It could be used to develop new synthetic methods, or to investigate the mechanism of action of various enzymes and proteins. In addition, it could be used to develop new pharmaceuticals, and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to investigate the effects of environmental pollutants, and to develop new methods of synthesizing and purifying compounds.
Synthesis Methods
The synthesis of [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone is a multi-step process. The first step is the synthesis of trifluoromethyl sulfonyl chloride (CF3SO2Cl). This can be done by reacting trifluoromethanesulfonic acid (CF3SO3H) with thionyl chloride (SOCl2). The second step is the reaction of trifluoromethyl sulfonyl chloride with phenylmagnesium bromide (C6H5MgBr) to form the intermediate compound, chlorosulfonyl(trifluoromethyl)benzene (CF3SO2C6H5). The third step is the reaction of chlorosulfonyl(trifluoromethyl)benzene with iminodiacetamide (IDA) to form [(chlorosulfonyl)imino](phenyl)(trifluoromethyl)-lambda6-sulfanoneanone.
Scientific Research Applications
Lambda6-sulfanone has a wide range of applications in scientific research. It has been used as an initiator for radical polymerization, a reagent for organic synthesis, and a catalyst for various reactions. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
properties
IUPAC Name |
N-[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S2/c8-17(14,15)12-16(13,7(9,10)11)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRMEJYXYHQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)
![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)
